molecular formula C7H6INO3 B12845031 4-Amino-3-hydroxy-5-iodobenzoic acid

4-Amino-3-hydroxy-5-iodobenzoic acid

Cat. No.: B12845031
M. Wt: 279.03 g/mol
InChI Key: FMIAVIOSQNIBOP-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxy-5-iodobenzoic acid is a tri-substituted benzoic acid derivative with an amino group at position 4, a hydroxyl group at position 3, and an iodine atom at position 4. The iodine atom enhances molecular weight and may contribute to applications in radiopharmaceuticals or contrast agents, while the amino and hydroxyl groups enable hydrogen bonding and reactivity in derivatization reactions .

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

4-amino-3-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H6INO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,9H2,(H,11,12)

InChI Key

FMIAVIOSQNIBOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)N)I)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydroxy-5-iodobenzoic acid typically involves the iodination of 4-Amino-3-hydroxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of 4-Amino-3-hydroxy-5-iodobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in 4-Amino-3-hydroxy-5-iodobenzoic acid can undergo oxidation to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of copper or palladium catalysts.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced benzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Amino-3-hydroxy-5-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content, which can be detected using imaging techniques.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxy-5-iodobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The iodine atom can facilitate imaging studies by acting as a radiopaque agent, while the amino and hydroxy groups can form hydrogen bonds and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and physical properties of 4-amino-3-hydroxy-5-iodobenzoic acid and its analogs:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4-Amino-3-hydroxy-5-iodobenzoic acid C₇H₆INO₃ 4-NH₂, 3-OH, 5-I 307.04 Not reported Amino, hydroxyl, iodo, carboxylic acid
4-Acetamido-3-amino-5-hydroxybenzoic acid () C₉H₁₀N₂O₄ 3-NH₂, 4-NHCOCH₃, 5-OH 226.19 Not reported Acetamido, amino, hydroxyl, carboxylic acid
5-Iodoanthranilic acid (2-Amino-5-iodobenzoic acid) () C₇H₆INO₂ 2-NH₂, 5-I 263.03 ~240 (estimated) Amino, iodo, carboxylic acid
4-Amino-3,5-diiodobenzoic acid () C₇H₅I₂NO₂ 4-NH₂, 3-I, 5-I 420.93 >350 Amino, diiodo, carboxylic acid
3-Amino-5-iodobenzoic acid () C₇H₆INO₂ 3-NH₂, 5-I 263.03 Not reported Amino, iodo, carboxylic acid
4-(4'-Hydroxy-3'-iodophenoxy)-3,5-diiodo-benzoic acid () C₁₃H₇I₃NO₄ 3-I, 4-O-C₆H₃(I)(OH), 5-I 686.91 Not reported Phenoxy, triiodo, hydroxyl, carboxylic acid

Key Comparisons

Electronic Effects and Acidity
  • The iodo substituent in 4-amino-3-hydroxy-5-iodobenzoic acid exerts an electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs. However, its acidity is lower than that of 4-amino-3,5-diiodobenzoic acid (), where two iodine atoms amplify this effect .
  • The hydroxyl group at position 3 enhances hydrogen bonding, improving solubility in polar solvents relative to 3-amino-5-iodobenzoic acid (), which lacks this group .
Thermal Stability
  • 4-Amino-3,5-diiodobenzoic acid (mp >350°C) exhibits exceptional thermal stability due to increased halogen content and molecular symmetry, whereas the mono-iodo target compound likely has a lower melting point .

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